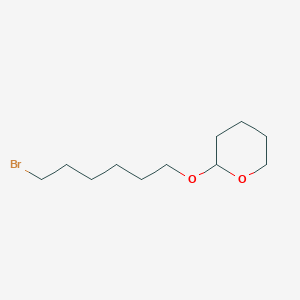

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Overview

Description

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H21BrO2 and a molecular weight of 265.19 g/mol . It is also known by other names such as 1-Bromo-6-tetrahydropyranyloxyhexane and 6-Tetrahydropyraryloxy-1-bromohexane . This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a tetrahydropyran ring through an oxygen atom.

Mechanism of Action

Target of Action

It’s known that this compound can be used as a reactant in the synthesis of other compounds .

Mode of Action

It’s known that this compound can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .

Result of Action

It’s known that this compound may be used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of sphingolipids.

Metabolic Pathways

Given its role as an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate , it may be involved in the metabolism of sphingolipids.

Preparation Methods

2-(6-Bromohexyloxy)tetrahydro-2H-pyran can be synthesized through a reaction between 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane . The reaction conditions typically involve maintaining the reaction mixture at a low temperature and ensuring anhydrous conditions to prevent any side reactions. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

2-(6-Bromohexyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

1. Reactant in Organic Synthesis

2-(6-Bromohexyloxy)tetrahydro-2H-pyran serves as a critical reactant in the synthesis of diverse organic compounds. It is notably used to produce:

- Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate

- 13-(tetrahydro-2H-pyran-2-yloxy)-6-tridecyn-1-ol

These compounds are essential for further chemical transformations and applications in various research areas.

2. Building Block for Complex Molecules

This compound acts as a building block for synthesizing complex structures such as:

- Alkaloids

- Symmetrical olefins

- 14-membered macrocyclic ethers

The versatility of this compound allows chemists to access a wide range of chemical functionalities, making it valuable in multi-step synthesis processes .

Biological and Medicinal Applications

1. Pharmaceutical Development

The compound's ability to undergo various chemical transformations makes it suitable for developing biologically active molecules. It is utilized in synthesizing pharmaceutical intermediates that could lead to new drug discoveries.

2. Case Study: Synthesis of Bioactive Compounds

A notable study demonstrated the use of this compound in synthesizing a series of bioactive compounds. The transformations involved using the compound as an etherification agent, leading to the formation of novel derivatives with potential therapeutic effects .

Industrial Applications

1. Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its role as a chemical intermediate is critical for synthesizing various industrial products, enhancing efficiency and reducing costs in chemical manufacturing processes .

2. Feasible Synthetic Routes

The synthesis of this compound typically involves reacting 6-bromohexanol with pyridinium p-toluenesulfonate in an anhydrous environment. This method exemplifies the compound's utility in etherification reactions, which are foundational in organic synthesis.

Data Table: Applications Overview

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Organic Chemistry | Reactant for organic synthesis | Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate |

| Building block for complex molecules | Alkaloids, symmetrical olefins | |

| Medicinal Chemistry | Development of pharmaceuticals | Bioactive derivatives |

| Industrial Chemistry | Production of specialty chemicals | Various industrial intermediates |

Comparison with Similar Compounds

2-(6-Bromohexyloxy)tetrahydro-2H-pyran can be compared with similar compounds such as:

2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound has a shorter alkyl chain compared to this compound.

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound contains an ethanol group instead of a hexyl chain.

6-Bromo-1-hexanol: This compound lacks the tetrahydropyran ring and has a hydroxyl group instead.

The uniqueness of this compound lies in its specific structure, which combines a bromine-substituted hexyl chain with a tetrahydropyran ring, making it versatile for various chemical transformations.

Biological Activity

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a synthetic organic compound with implications in various biological activities. Its structure features a tetrahydropyran ring substituted with a bromohexyl ether, which may influence its interactions with biological systems. This article explores the compound's biological activity based on available research findings, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C11H21BrO

- Molecular Weight : 265.187 g/mol

- Melting Point : 90-91 °C

- Boiling Point : 125 °C at 0.1 mm Hg

- Density : 1.209 g/mL at 25 °C

| Property | Value |

|---|---|

| Molecular Formula | C11H21BrO |

| Molecular Weight | 265.187 g/mol |

| Melting Point | 90-91 °C |

| Boiling Point | 125 °C |

| Density | 1.209 g/mL |

Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly involving histamine receptors. In studies involving recombinant rat histamine H3 receptors expressed in HEK-293T cells, the compound demonstrated significant binding affinity, suggesting a role in regulating neurotransmitter release and potentially influencing feeding behavior and other neurological functions .

Key Findings:

- Histamine Receptor Interaction : The compound has been characterized for its binding to human histamine H3 and H4 receptors, indicating potential applications in treating disorders related to these pathways .

- Effects on Neurotransmitter Systems : In vivo studies showed that administration of this compound affected levels of monoamine oxidase (MAO-A and MAO-B) in rat brain tissues, which are crucial for neurotransmitter metabolism .

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Neuropharmacological Effects :

- The compound has been shown to influence feeding behavior in animal models, indicating potential applications in appetite regulation and obesity management.

- Postmortem analyses revealed alterations in neurotransmitter levels, suggesting that the compound may modulate brain chemistry through its action on histamine receptors.

-

Cellular Effects :

- Experimental data suggest that the compound affects cellular signaling pathways, potentially influencing gene expression and metabolic processes within cells.

- The interactions with enzymes involved in neurotransmitter degradation highlight its role in maintaining neurotransmitter homeostasis.

-

Toxicology :

- Studies on dosage effects indicate that while lower doses may yield beneficial outcomes, higher concentrations can lead to adverse effects, underscoring the importance of dosage regulation in therapeutic contexts.

Case Study 1: Neurotransmitter Modulation

In a controlled study involving rats, repeated administration of this compound resulted in significant changes in MAO activity. The study aimed to assess the compound's potential as an antidepressant by evaluating its effects on serotonin and dopamine metabolism.

Case Study 2: Appetite Regulation

Another study focused on the compound's effect on feeding behavior. Rats treated with varying doses exhibited changes in food intake patterns, correlating with alterations in histamine receptor activity. This suggests a potential pathway for developing appetite suppressants or treatments for obesity.

Properties

IUPAC Name |

2-(6-bromohexoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSSIUJITPYGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886079 | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53963-10-3 | |

| Record name | 2-(6-Bromohexyloxy)tetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of molecules can be synthesized using 2-(6-Bromohexyloxy)tetrahydro-2H-pyran as a building block?

A: this compound serves as a versatile building block in organic synthesis, particularly valuable for constructing complex molecules. Research indicates its use in creating diverse structures such as alkaloids [], symmetrical olefins [], and 14-membered macrocyclic ethers []. This highlights its utility in accessing various chemical functionalities and ring systems relevant to different fields of chemistry.

Q2: Can you elaborate on the advantages of using this compound in multi-step synthesis?

A: The structure of this compound presents a strategic advantage in multi-step synthesis. The tetrahydropyran (THP) group acts as a protecting group for the alcohol functionality []. This protection is crucial in complex syntheses, allowing chemists to manipulate other reactive groups within the molecule without affecting the alcohol. The bromine atom serves as a handle for further functionalization, enabling the introduction of diverse substituents at a later stage. This controlled reactivity makes this compound a valuable tool for building complex molecular architectures in a stepwise and controlled manner.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.